molecular formula C10H8IN B11849117 6-Iodonaphthalen-2-amine

6-Iodonaphthalen-2-amine

Cat. No.: B11849117
M. Wt: 269.08 g/mol
InChI Key: IZKQPHPSANYONZ-UHFFFAOYSA-N
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Description

6-Iodonaphthalen-2-amine is an organic compound with the molecular formula C10H8IN It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodonaphthalen-2-amine typically involves the iodination of naphthalene derivatives followed by amination.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Iodonaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Palladium catalysts, bases like sodium tert-butoxide, and solvents such as toluene are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Reactions: Biaryl compounds.

    Oxidation: Nitro derivatives.

    Reduction: Secondary amines.

Scientific Research Applications

6-Iodonaphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodonaphthalen-2-amine involves its interaction with specific molecular targets. The iodine atom and amine group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Iodonaphthalen-1-amine
  • 3-Iodonaphthalen-2-amine
  • 1-Iodonaphthalen-2-amine

Comparison: 6-Iodonaphthalen-2-amine is unique due to the specific positioning of the iodine and amine groups, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in chemical reactions .

Properties

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

6-iodonaphthalen-2-amine

InChI

InChI=1S/C10H8IN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2

InChI Key

IZKQPHPSANYONZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C=C1N

Origin of Product

United States

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